molecular formula C9H6Cl2N5NaO3S B13741598 Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt CAS No. 41642-95-9

Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt

Cat. No.: B13741598
CAS No.: 41642-95-9
M. Wt: 358.14 g/mol
InChI Key: HULKAUGXHGFZSY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-amino-benzenesulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the monosodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium carbonate, morpholine, and other nucleophiles. The reactions are typically carried out in solvents such as dioxane and water, under controlled temperature conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with morpholine can yield morpholine-substituted triazine derivatives .

Scientific Research Applications

Analytical Chemistry

One of the primary applications of this compound is in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, which can be adjusted for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This method is particularly useful for isolating impurities and analyzing pharmacokinetics in drug development .

Environmental Monitoring

The compound is also utilized in environmental studies to monitor pollutants. Its stability and solubility make it suitable for assessing the presence of triazine derivatives in various environmental matrices such as water and soil. This application is critical given the ecological concerns surrounding triazine compounds, which are often used in herbicides .

Dye Manufacturing

Benzenesulfonic acid derivatives are commonly used in the dye industry. The compound serves as an intermediate in the synthesis of various azo dyes and reactive dyes. These dyes are essential for textile manufacturing due to their vibrant colors and fastness properties. The ability to form stable complexes with metal ions enhances the application of these dyes in various substrates .

Agricultural Chemicals

The compound is significant in the formulation of herbicides and pesticides. Its triazine moiety contributes to herbicidal activity by inhibiting photosynthesis in target plants. This makes it an important component in developing selective herbicides that minimize damage to crops while effectively controlling weeds .

Case Study 1: HPLC Analysis of Herbicides

A study conducted on the effectiveness of using benzenesulfonic acid derivatives in HPLC for analyzing herbicide residues demonstrated that this compound can significantly improve the resolution and detection limits for triazine-based herbicides. The findings indicated a robust method for environmental monitoring that can be adapted for regulatory compliance testing .

Case Study 2: Synthesis of Reactive Dyes

Research into the synthesis of reactive dyes using benzenesulfonic acid derivatives revealed that incorporating this compound leads to enhanced dyeing properties, including better wash fastness and brightness. The study highlighted its role as a key intermediate that facilitates the formation of complex dye structures necessary for high-performance textiles .

Data Tables

Application AreaSpecific Use CaseBenefits
Analytical ChemistryHPLC analysisHigh sensitivity and specificity
Environmental MonitoringDetection of triazine pollutantsEffective monitoring of environmental health
Dye ManufacturingIntermediate for azo dyesImproved color fastness and vibrancy
Agricultural ChemicalsComponent in herbicide formulationsSelective weed control with minimal crop damage

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazine ring structure allows it to bind to enzymes and disrupt their function, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is unique due to its specific substitution pattern on the benzene ring and the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt (CAS Number: 4156-21-2) is a compound with significant biological activity. Its molecular formula is C9H5Cl2N4NaO3S, and it has a molecular weight of 343.110 g/mol. This compound has garnered attention for its potential applications in pharmacology and biochemistry.

PropertyValue
CAS Number4156-21-2
Molecular FormulaC9H5Cl2N4NaO3S
Molecular Weight343.110 g/mol
LogP0.0903
InChI KeyBAINTIMFWTXLNC-UHFFFAOYSA-M

The biological activity of benzenesulfonic acid derivatives often involves interaction with various biological targets, including enzymes and receptors. A notable aspect of this compound is its potential as a calcium channel blocker. Research indicates that derivatives of benzenesulfonamide can decrease perfusion pressure by inhibiting L-type calcium channels, which suggests a mechanism for cardiovascular effects .

Cardiovascular Effects

A study published in the Brazilian Journal of Science examined the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain derivatives significantly reduced perfusion pressure compared to controls, suggesting potential therapeutic applications in managing conditions like hypertension .

Calcium Channel Interaction

Docking studies have shown that compounds similar to benzenesulfonic acid can interact with calcium channel proteins. The binding affinity and interaction with amino acid residues at the calcium channel surface were evaluated using computational docking tools. These studies suggest that the compound can form stable complexes with calcium channels, leading to decreased cardiac contractility and lowered blood pressure .

Case Studies

  • Study on Perfusion Pressure :
    • Objective : To evaluate the impact of benzenesulfonamide derivatives on coronary resistance.
    • Method : Isolated rat heart model.
    • Findings : The derivative 4-(2-aminoethyl)-benzenesulfonamide showed a significant reduction in coronary resistance (p = 0.05) compared to other derivatives .
  • Calcium Channel Inhibition :
    • Objective : To assess the interaction of benzenesulfonamide derivatives with calcium channels.
    • Method : Theoretical docking analysis using known calcium channel blockers as references.
    • Findings : The study indicated that certain derivatives could effectively inhibit calcium channels, which may translate into clinical benefits for patients with cardiovascular diseases .

Applications in Pharmacology

Benzenesulfonic acid derivatives are being explored for their potential as:

  • Antihypertensive agents : Due to their ability to lower perfusion pressure through calcium channel inhibition.
  • Cardiovascular therapeutics : Their action on coronary resistance could be beneficial in treating heart failure and related conditions.

Properties

CAS No.

41642-95-9

Molecular Formula

C9H6Cl2N5NaO3S

Molecular Weight

358.14 g/mol

IUPAC Name

sodium;2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate

InChI

InChI=1S/C9H7Cl2N5O3S.Na/c10-7-14-8(11)16-9(15-7)13-4-1-2-6(5(12)3-4)20(17,18)19;/h1-3H,12H2,(H,17,18,19)(H,13,14,15,16);/q;+1/p-1

InChI Key

HULKAUGXHGFZSY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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